molecular formula C6H9BF3KO B11940812 Potassium trifluoro(hex-5-enoyl)borate

Potassium trifluoro(hex-5-enoyl)borate

Cat. No.: B11940812
M. Wt: 204.04 g/mol
InChI Key: MYBPWVISZFFGKF-UHFFFAOYSA-N
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Description

Advancements in Organotrifluoroborate Chemistry: A Reagent Class Overview

Organotrifluoroborates have transitioned from chemical novelties to indispensable tools in the construction of complex organic molecules over the last two decades. acs.org These compounds are noted for their favorable characteristics, including ease of preparation and handling, consistent crystallinity, and enhanced stability. acs.orgresearchgate.net Unlike many other organoboron reagents, organotrifluoroborates are typically stable in the presence of air and moisture, allowing for prolonged storage. researchgate.net Their tetracoordinate nature renders them resistant to a variety of reaction conditions, which is advantageous for multi-step syntheses. researchgate.net

The utility of organotrifluoroborates spans a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, where they serve as effective nucleophilic partners. longdom.org Their application has been a significant development in the Suzuki-Miyaura reaction, providing a more robust class of reagents. nih.gov Furthermore, research has expanded to include metal-free transformations involving these compounds. researchgate.net The by-products of their reactions are generally non-toxic and water-soluble, adding to their appeal from a green chemistry perspective. researchgate.net

The Significance of Potassium Acyltrifluoroborates (KATs) as Versatile Synthons

Potassium acyltrifluoroborates (KATs) represent a stable and versatile class of acylboron compounds that are finding increasing application in chemical biology, materials science, and synthetic organic chemistry. chemrxiv.org These compounds are generally free-flowing solids that are tolerant to air and water. chemrxiv.org

A key application of KATs is in chemoselective amide-forming ligations with hydroxylamines, a reaction pioneered by Bode. chemrxiv.orgacs.org This "KAT ligation" proceeds under mild aqueous conditions to form stable amide bonds. chemrxiv.org KATs also react with secondary amines to form trifluoroborate-iminiums (TIMs), which are novel synthetic intermediates. chemrxiv.org

The synthesis of KATs has been a subject of extensive research, with several methods developed to access a diverse range of these compounds. chemrxiv.orgacs.org These methods include the treatment of organometallic reagents with a KAT transfer reagent, copper-catalyzed carbonylative borylation of alkyl halides, and palladium-catalyzed cross-coupling reactions. chemrxiv.orgacs.orgosti.gov The development of one-step syntheses from organocuprates and the conversion of carboxylic acids to KATs have further simplified their accessibility. osti.govorganic-chemistry.org

Structural and Mechanistic Relevance of the Hex-5-enoyl Moiety within Acyltrifluoroborates

The hex-5-enoyl moiety within Potassium Trifluoro(hex-5-enoyl)borate introduces a valuable element of functionality. This structural feature combines the reactivity of the acyltrifluoroborate group with the potential for further chemical transformations at the terminal alkene.

The presence of the alkene allows for a range of subsequent reactions. For instance, unsaturated alkyltrifluoroborates can undergo hydroboration, creating a species with two distinct boron groups. This allows for sequential cross-coupling reactions with different electrophiles. nih.gov This dual functionality makes this compound a valuable building block for the synthesis of complex molecules, as it can act as an acylating agent while providing a handle for further diversification.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound1370291-66-9C6H8BF3KO200.03
Hex-5-enoyl chloride36394-07-7C6H9ClO132.59

Historical Context and Evolution of Research on Unsaturated Acylboron Species

The study of organoboron compounds has a rich history, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of modern organic synthesis. ed.ac.uk Initially, the focus was heavily on the development of the cross-coupling reactions themselves, with less emphasis on refining the organoboron reagents. nih.gov This paradigm shifted with the introduction of organotrifluoroborates, which offered improved stability and reactivity. nih.gov

The development of methods to synthesize functionalized organotrifluoroborates, including those with unsaturated moieties, has been a significant area of research. The ability to incorporate functional groups like alkenes into these reagents has greatly expanded their synthetic potential. nih.gov Research into the synthesis of aliphatic KATs, including those with alkene functionalities, has provided access to a wider array of building blocks for organic synthesis. osti.govorganic-chemistry.org

Scope and Contemporary Research Challenges Pertaining to this compound

Current research on this compound and related KATs is focused on expanding their synthetic applications and developing more efficient and versatile synthetic methods. chemrxiv.orgacs.org A significant challenge has been the often complex and time-consuming synthesis of these compounds, which has somewhat limited their widespread use, particularly in high-throughput screening and drug discovery. chemrxiv.org

To address this, researchers are developing late-stage functionalization strategies using chemoselective palladium-catalyzed cross-coupling reactions to diversify arenes with pre-installed KATs. chemrxiv.orgacs.org These approaches offer mild reaction conditions, high functional group tolerance, and good yields. acs.org Furthermore, the development of new catalyst systems, including those based on non-precious metals, aims to improve the sustainability and efficiency of reactions involving organotrifluoroborates. longdom.org

The unique reactivity of the acyltrifluoroborate group, particularly in the context of the hex-5-enoyl moiety, continues to be an area of active investigation. Understanding the interplay between the two reactive sites is crucial for designing novel synthetic strategies and constructing complex molecular architectures. The application of these compounds in materials science, for creating functional polymers and molecular probes, is also a growing area of interest. longdom.orgchemrxiv.org

Properties

Molecular Formula

C6H9BF3KO

Molecular Weight

204.04 g/mol

IUPAC Name

potassium;trifluoro(hex-5-enoyl)boranuide

InChI

InChI=1S/C6H9BF3O.K/c1-2-3-4-5-6(11)7(8,9)10;/h2H,1,3-5H2;/q-1;+1

InChI Key

MYBPWVISZFFGKF-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)CCCC=C)(F)(F)F.[K+]

Origin of Product

United States

Reactivity and Synthetic Transformations of Potassium Trifluoro Hex 5 Enoyl Borate

Transition-Metal-Catalyzed Cross-Coupling Reactions

The acyltrifluoroborate group in potassium trifluoro(hex-5-enoyl)borate serves as a versatile nucleophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. These transformations are foundational for carbon-carbon bond formation in modern organic synthesis. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and organotrifluoroborate salts are highly effective nucleophiles in this context. nih.gov They are often considered stable precursors to the more reactive boronic acids, slowly releasing the active species under the reaction conditions, which can suppress side reactions like homo-coupling. researchgate.net For this compound, the reaction exclusively targets the acyltrifluoroborate moiety, leaving the hexenyl chain intact under appropriate conditions.

Palladium catalysts are highly efficient in mediating the Suzuki-Miyaura coupling of potassium acyltrifluoroborates with a wide range of aryl and vinyl electrophiles (halides or triflates) to produce ketones. The reaction involves the transfer of the acyl group from the boron center to the palladium catalyst in the key transmetalation step.

Research on analogous potassium alkenyltrifluoroborates has established effective conditions for such couplings. organic-chemistry.org Typically, a palladium(II) precatalyst such as PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂, a suitable base (e.g., Cs₂CO₃, K₂CO₃), and a mixed solvent system like toluene/water or THF/water are employed. chemrxiv.orgscilit.com The presence of water is often crucial for the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is believed to be the active transmetalating agent. researchgate.net

For this compound, a primary challenge is ensuring chemoselectivity, preventing the palladium catalyst from engaging in a Heck-type reaction with the terminal alkene. Strategic selection of ligands and reaction conditions can favor the desired Suzuki-Miyaura pathway. For instance, phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used to promote the Suzuki-Miyaura coupling. researchgate.net

Below is a representative table of conditions for the palladium-catalyzed arylation of acyltrifluoroborates, based on analogous systems.

Electrophile (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene/H₂O85~90
1-BromonaphthalenePdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O80~85
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100~75
(E)-β-BromostyrenePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O90~80

This interactive table is based on data from analogous Suzuki-Miyaura couplings of organotrifluoroborates. scilit.comresearchgate.net

Nickel catalysis offers a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. acs.org Nickel catalysts are particularly effective for coupling with alkyl electrophiles and for activating more challenging C-O or C-N bonds. nih.govfigshare.com

The nickel-catalyzed coupling of this compound with aryl or alkyl halides proceeds under conditions typically involving a Ni(II) precatalyst (e.g., NiCl₂(dme)), a ligand such as a bipyridine or phenanthroline derivative, a base, and an organic solvent. acs.org

A more advanced application of nickel catalysis involves the cleavage of the C-N bond in N-acyl imides. Mechanistic studies have shown that N-acyl imides can undergo oxidative addition to low-valent nickel species to form stable Ni(II)-acyl intermediates. scilit.com This reactivity enables N-acyl imides to function as acyl transfer agents in cross-electrophile coupling reactions. scilit.comnih.gov In a hypothetical transformation relevant to the specified substrate, a nickel catalyst could facilitate a reductive coupling between an N-acyl imide (as the acyl source) and an organohalide, demonstrating a powerful method for ketone synthesis. While direct coupling with a KAT is not extensively documented, the established mechanism for C-N bond activation in N-acyl imides by nickel provides a strong basis for its feasibility in related transformations. scilit.com

Coupling PartnerCatalyst (mol%)Ligand (mol%)Reductant/BaseSolventTemp (°C)
1-BromooctaneNiCl₂(dme) (5)dtbbpy (6)K₃PO₄t-AmylOH60
4-IodoanisoleNi(cod)₂ (10)SIPr (12)K₃PO₄Dioxane80
N-BenzoylsuccinimideNiBr₂·diglyme (10)bathocuproine (12)Zn (reductant)DMA50

This interactive table illustrates typical conditions for nickel-catalyzed couplings involving organoboron reagents or N-acyl imides. acs.orgnih.gov

Copper catalysis provides a complementary approach for the functionalization of organoboron reagents. While less common than palladium or nickel for standard Suzuki-Miyaura reactions, copper plays a crucial role in specific transformations, including the synthesis of acyltrifluoroborates themselves. The preparation of KATs from carboxylic acids can be achieved via a copper-catalyzed borylation of mixed anhydrides, a method that is compatible with various functional groups, including alkenes. organic-chemistry.orgwiley-vch.de

In terms of coupling reactions, copper-mediated processes can be used for C-O, C-N, and C-S bond formation. chemrxiv.org For this compound, a copper-catalyzed reaction could potentially be employed for couplings with phenols, amines, or thiols, although such reactivity for acyltrifluoroborates is less explored than for their aryltrifluoroborate counterparts. The conditions often require a copper(I) or copper(II) salt and proceed under milder conditions than many palladium-catalyzed systems.

Rhodium catalysts are exceptionally effective in mediating 1,2- and 1,4-addition (conjugate addition) reactions of organoboron reagents to unsaturated electrophiles like aldehydes, ketones, imines, and enones. organic-chemistry.orgnih.govresearchgate.net For this compound, the acyltrifluoroborate can act as a nucleophilic acyl anion equivalent.

In a rhodium-catalyzed 1,2-addition to an aldehyde, the acyl group is transferred to the carbonyl carbon, yielding a ketone after workup. wiley-vch.de This transformation typically employs a rhodium(I) precatalyst, such as [Rh(cod)Cl]₂ or Rh(acac)(CO)₂, often with a phosphine ligand, in an aqueous solvent system. organic-chemistry.org The reaction proceeds via transmetalation from the boron to a rhodium-hydroxo species, followed by insertion of the aldehyde and reductive elimination. chemrxiv.org

Similarly, rhodium-catalyzed 1,4-conjugate addition to α,β-unsaturated ketones or esters would result in the formation of a 1,4-dicarbonyl compound. The conditions are similar to those for 1,2-additions, and the choice of chiral ligands can render these reactions highly enantioselective. chemrxiv.org

ElectrophileCatalyst SystemBaseSolventReaction Type
Benzaldehyde[Rh(CH₂CH₂)₂Cl]₂ / P(tBu)₃-Toluene/Acetone/H₂O1,2-Addition
CyclohexenoneRh(acac)(CO)₂ / dppbK₂CO₃Dioxane/H₂O1,4-Addition
N-Sulfonyl Imine[Rh(cod)OH]₂ / (R)-BINAP-THF1,2-Addition

This interactive table summarizes conditions for rhodium-catalyzed additions with organotrifluoroborates and related boronic acids. chemrxiv.orgwiley-vch.de

The presence of a terminal alkene in this compound introduces important considerations of selectivity. In transition-metal catalysis, the catalyst could potentially interact with either the C-B bond or the C=C bond.

Regioselectivity: The primary goal in the aforementioned cross-coupling reactions is to achieve chemoselectivity for the acyltrifluoroborate moiety over the alkene. This is generally achievable because the mechanisms for Suzuki-Miyaura coupling (involving transmetalation) and potential alkene side reactions (like Heck coupling or isomerization) are distinct and can be controlled by the choice of catalyst, ligand, and reaction conditions. researchgate.netresearchgate.net For instance, the use of aqueous bases and specific phosphine ligands strongly favors the Suzuki-Miyaura pathway at the C-B bond.

Stereospecificity: While the acyltrifluoroborate itself is not stereogenic, stereospecificity becomes relevant if the coupling partner or the alkene moiety were to be prochiral or chiral. Cross-coupling reactions of organotrifluoroborates are known to be highly stereospecific. For example, couplings involving chiral secondary alkyltrifluoroborates often proceed with high retention of configuration. nih.gov Similarly, Suzuki-Miyaura reactions of (E)- and (Z)-alkenyltrifluoroborates proceed with retention of the double bond geometry. organic-chemistry.org Should the hexenyl chain of this compound participate in a reaction (e.g., hydroboration followed by coupling), the stereochemical outcome would be dictated by the mechanism of that specific transformation. Nickel-catalyzed couplings, in particular, have been shown to proceed with high stereospecificity. figshare.com

Suzuki-Miyaura Coupling Protocols

Chemoselective Amide Bond Formation

A hallmark of potassium acyltrifluoroborates, including this compound, is their ability to undergo rapid and chemoselective amide bond formation under mild, aqueous conditions. This reactivity has positioned KATs as valuable tools in chemical biology and materials science.

This compound reacts readily with hydroxylamines to form amide bonds. This transformation is highly efficient and proceeds through a unique mechanism. The initial reaction between the KAT and a hydroxylamine (B1172632) results in the formation of a nitrone intermediate. This condensation occurs under ambient, aqueous conditions and is reversible. The formed nitrone can then be converted to the corresponding stable amide by treatment with a strong acid, such as aqueous HCl. This process allows for the formation of a dynamic covalent library of nitrones that can be "fixed" as amides upon acidification.

The general scheme for this reaction is as follows:

Step 1 (Reversible): this compound + Hydroxylamine ⇌ KAT nitrone + H₂O

Step 2 (Irreversible): KAT nitrone + Strong Acid → Amide

The rate of nitrone formation is influenced by the solvent and pH. Polar aprotic solvents are often used to dissolve the KATs, and the presence of water has been shown to accelerate the formation of the nitrone. The reaction is also subject to general acid catalysis, with faster rates observed at lower pH.

An illustrative example of this reactivity with a generic potassium acyltrifluoroborate is shown in the table below.

Acyltrifluoroborate ReactantHydroxylamine ReactantProductConditions
Potassium PhenylacetyltrifluoroborateO-BenzylhydroxylamineN-Benzyl-2-phenylacetamideH₂O/tBuOH (1:1), RT, 30 min
Potassium BenzoyltrifluoroborateHydroxylamine HydrochlorideBenzamideAqueous buffer, RT

This table presents representative reactions of potassium acyltrifluoroborates with hydroxylamines to demonstrate the general transformation.

A significant advantage of using this compound for amide synthesis is the ability to perform these reactions in aqueous media without the need for protecting groups on many common functionalities. This is a substantial improvement over traditional amide bond formation methods that often require harsh conditions, anhydrous solvents, and the use of protecting groups for sensitive functional groups like alcohols, carboxylic acids, and secondary amines.

The chemoselectivity of the KAT-hydroxylamine ligation is a key feature. The reaction proceeds efficiently in the presence of other nucleophilic functional groups, making it ideal for the modification of complex molecules such as peptides and proteins. This has been demonstrated in numerous studies where large biomolecules have been successfully functionalized using KATs in a protecting-group-free manner. The mild reaction conditions, typically at or near neutral pH and room temperature, further enhance the utility of this method for biological applications.

Nucleophilic Addition Reactions

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, which is activated by the adjacent trifluoroborate group.

The carbonyl group of this compound is an electrophilic center and can, in principle, react with strong nucleophiles. However, its most prominent and synthetically useful reaction is the aforementioned amide bond formation with hydroxylamines. While reactions with other nucleophiles are less common, the electrophilic nature of the acyl carbon is fundamental to its reactivity. The scope of electrophilic substrates that can be prepared from this compound is primarily related to the diverse amides that can be synthesized.

The "hex-5-enoyl" portion of this compound contains a terminal carbon-carbon double bond. In principle, this alkene functionality could participate in various addition reactions. However, it is important to note that this double bond is not conjugated with the carbonyl group. Therefore, it does not act as a Michael acceptor for typical conjugate additions.

While there is no evidence in the reviewed literature of conjugate additions to the double bond of this compound itself, the broader class of organotrifluoroborates has been shown to participate in various transition-metal-catalyzed addition reactions. For instance, rhodium-catalyzed 1,4-additions of aryl- and alkenyltrifluoroborates to α,β-unsaturated ketones have been reported. It is conceivable that the terminal alkene of this compound could undergo other types of additions, such as electrophilic additions or radical additions, but these are not the primary focus of its reported applications.

Oxidation Reactions of the Borate Moiety

The trifluoroborate group in this compound can undergo oxidation, a reaction common to many organoboron compounds. This transformation typically converts the carbon-boron bond into a carbon-oxygen bond.

The oxidation of organotrifluoroborates can be achieved using various oxidizing agents, with Oxone® (potassium peroxymonosulfate) being a particularly effective and mild reagent. The reaction is generally rapid, proceeding at room temperature in a matter of minutes, and is tolerant of a wide range of functional groups.

For an acyltrifluoroborate, oxidation of the borate moiety would lead to the formation of a carboxylic acid. The general transformation can be represented as:

R-CO-BF₃K + [O] → R-COOH

This reaction provides a method to convert the stable acyltrifluoroborate back to the corresponding carboxylic acid under mild conditions. The mechanism of oxidation of organoboranes generally involves the attack of a nucleophilic oxidant on the boron atom, followed by a 1,2-migration of the organic group from the boron to the oxygen atom.

The stability of the boronic acid moiety to oxidation can be influenced by stereoelectronic effects. For instance, the presence of intramolecular coordinating groups can significantly enhance the stability of the boronic acid towards oxidation. While this compound does not possess such internal stabilizing features, the general principles of boronic acid oxidation are applicable.

Conversion to Carboxylic Acids or Ketones (e.g., using Oxone)

The transformation of organoboron compounds into other functional groups is a cornerstone of their synthetic utility. One common and environmentally friendly oxidizing agent used for this purpose is Oxone, a stable and inexpensive potassium triple salt (2KHSO₅·KHSO₄·K₂SO₄) with potassium peroxymonosulfate as the active component. organic-chemistry.org

While direct studies on the oxidation of this compound specifically are not extensively detailed in the literature, the reactivity of related organotrifluoroborates provides significant insights. Research has demonstrated that various aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates undergo efficient oxidation with Oxone in an acetone/water mixture at room temperature. nih.gov Notably, alkenyltrifluoroborates are converted to their corresponding aldehydes in excellent yields and with very short reaction times, often within two minutes. nih.gov

Following this established reactivity, it is plausible that the acyltrifluoroborate moiety could be transformed. However, the more established reaction pathway for similar compounds involves the oxidation of the carbon-boron bond. For instance, aldehydes can be readily oxidized to carboxylic acids using Oxone in solvents like dimethylformamide (DMF). mdma.ch This suggests a potential two-step pathway from an alkenyltrifluoroborate to a carboxylic acid, though the direct oxidation of the stable acyltrifluoroborate group to a carboxylic acid or ketone with Oxone is not a commonly documented transformation. The primary utility of KATs often lies in their direct use as acylating agents or in ligation reactions rather than as precursors for carboxylic acids. researchgate.net

Table 1: Oxidation of Organotrifluoroborates and Aldehydes with Oxone

Starting Material ClassProduct ClassReagentTypical ConditionsReference
AlkenyltrifluoroboratesAldehydesOxoneAcetone/H₂O, rt, ~2 min nih.gov
AldehydesCarboxylic AcidsOxoneDMF, rt, 3 h mdma.ch

Functional Group Compatibility and Chemoselectivity of the Hex-5-enoyl Group

A key advantage of potassium acyltrifluoroborates in synthesis is their compatibility with a wide range of functional groups. nih.gov This tolerance allows for their incorporation into complex molecules and their participation in late-stage functionalization reactions. The hex-5-enoyl group, with its terminal carbon-carbon double bond, is a valuable handle for further chemical modification.

Synthetic routes developed for the preparation of KATs from carboxylic acids have shown that the alkene functional group is well-tolerated. researchgate.net This indicates that the terminal double bond of the hex-5-enoyl moiety remains intact during the formation of the acyltrifluoroborate group itself.

Furthermore, the chemoselectivity of the alkene in the presence of the acyltrifluoroborate has been demonstrated in cross-coupling reactions. For example, palladium-catalyzed Suzuki couplings involving KATs that bear alkene functionalities proceed in high yields without the alkene bond being affected. chemrxiv.org This highlights the robustness of the double bond under these catalytic conditions.

In the context of oxidative transformations, studies using Oxone on organotrifluoroborates containing unsaturated carbon chains have shown remarkable chemoselectivity. For instance, the oxidation of potassium (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate to the corresponding phenol proceeded in excellent yield without affecting the double bond within the molecule. nih.gov This finding strongly suggests that the hex-5-enoyl group's terminal alkene would be stable under similar oxidative conditions targeting the boron center. The acyltrifluoroborate moiety is generally stable, allowing for selective reactions at other sites of the molecule if the appropriate conditions are chosen.

Mechanistic Investigations of Transformations Involving Potassium Trifluoro Hex 5 Enoyl Borate

Elucidation of Boron Activation and Transmetalation Pathways in Catalytic Cycles

Role of in situ Boronic Acid Hydrolysis

For the broader class of potassium acyltrifluoroborates, the in situ hydrolysis to form an acylboronic acid is a key activation step. The rate of this process is influenced by factors such as the solvent system, the nature of the base used, and the electronic properties of the organic substituent on the boron atom. However, specific studies detailing the hydrolysis kinetics and the precise nature of the active boron species for Potassium trifluoro(hex-5-enoyl)borate are not documented.

Rate-Determining Steps in Cross-Coupling Reactions

In cross-coupling reactions involving organotrifluoroborates, either the transmetalation step or the oxidative addition of the catalyst to the coupling partner can be the rate-determining step. The specific rate-determining step is dependent on the reaction conditions, the catalyst system, and the substrates involved. Without specific kinetic studies on cross-coupling reactions of this compound, it is not possible to definitively identify the rate-limiting step for this compound.

Insights into Radical Processes

The generation of radicals from organoboron compounds, including potassium trifluoroborates, has emerged as a powerful tool in organic synthesis, particularly through the use of visible-light photoredox catalysis.

Visible-Light Photoredox Catalysis Mechanisms

In a general sense, under visible-light photoredox conditions, a photocatalyst, upon excitation, can engage in a single-electron transfer (SET) with a potassium organotrifluoroborate to generate a radical species. The specific redox potentials of both the photocatalyst and the organotrifluoroborate are critical for this process to be efficient. Mechanistic details for this compound in such catalytic cycles, including the identification of key intermediates and quantum yields, have not been reported.

Generation and Reactivity of Alkyl Radicals

The hex-5-enoyl group in this compound suggests the potential to generate a 5-hexenoyl radical. The reactivity of such a radical would be of significant interest, particularly the competition between intermolecular reactions and potential intramolecular cyclization onto the alkene. However, studies detailing the generation and subsequent reactivity of this specific radical from its trifluoroborate precursor are absent from the scientific literature.

Analysis of Stereochemical Control in Alkene Transformations

The terminal alkene in the hex-5-enoyl moiety presents an opportunity for various stereoselective transformations. However, there are no available studies that analyze or report on the stereochemical outcomes of reactions involving the alkene of this compound, either through transition-metal catalysis or radical processes.

Reaction Kinetics and Thermodynamics of Hex-5-enoyl-Borate Interactions

The reactivity of this compound, a member of the potassium acyltrifluoroborate (KAT) family, is significantly influenced by the reaction conditions and the nature of the reaction partner. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, kinetic studies on related KATs, particularly in amide-forming ligations with hydroxylamines, provide valuable insights into its probable behavior.

The ligation of KATs with hydroxylamines is a key transformation. Mechanistic studies, including kinetic analyses, X-ray crystallography, and DFT calculations, have elucidated the crucial role of protonation in accelerating these reactions. molaid.com Under acidic aqueous conditions, these ligations can be remarkably fast, with second-order rate constants reaching approximately 20 M⁻¹s⁻¹. molaid.com The reaction is understood to proceed through the nucleophilic addition of the hydroxylamine (B1172632) to the carbonyl group of the KAT, forming a tetrahedral intermediate. The breakdown of this intermediate is the rate-determining step and is significantly accelerated by protonation. molaid.com

The general trend observed is that more electron-deficient KATs exhibit higher reactivity. However, the presence of a proton source can become the dominant factor, especially at higher pH. This is exemplified by the development of 8-quinolyl acyltrifluoroborates, which show enhanced reaction rates at physiological pH (7.4) due to their increased basicity, leading to protonation even under neutral conditions. molaid.com This proton facilitates the formation of the tetrahedral intermediate and activates the leaving group, leading to a concerted 1,2-BF₃ shift to yield the amide product. molaid.com

While specific kinetic data for this compound is not available, a study on the dynamic formation of KAT nitrones from KATs and hydroxylamines provides some relevant rate constants for related compounds.

Second-Order Rate Constants for KAT Nitrone Formation
Potassium AcyltrifluoroborateHydroxylamineRate Constant (M⁻¹s⁻¹)Conditions
Potassium (4-methoxyphenyl)acetyltrifluoroborateHydroxylamine hydrochlorideData not specifiedAqueous, acidic
Potassium (4-chlorophenyl)acetyltrifluoroborateHydroxylamine hydrochlorideData not specifiedAqueous, acidic

Note: The table above is illustrative and highlights the type of kinetic data available for related KATs. Specific values for the listed compounds were not provided in the source material, and no data was found for this compound.

Solvent and Ligand Effects on Reaction Pathways

The choice of solvent and, where applicable, the coordinating ligand, plays a pivotal role in directing the reaction pathways and influencing the efficiency of transformations involving this compound. These effects are particularly pronounced in metal-catalyzed reactions, such as palladium- and copper-mediated cross-couplings.

Solvents can impact reaction rates and selectivity through several mechanisms, including the stabilization of reactants, transition states, and products, as well as by directly participating in the reaction mechanism. For reactions involving KATs, which are salts, solvent polarity is a key consideration. For instance, in palladium-catalyzed Suzuki cross-coupling reactions of KATs, the use of a co-solvent system like 1,2-dimethoxyethane (B42094) (DME) and water has been shown to be effective. The aqueous component can be crucial for dissolving the KAT and the base, while the organic co-solvent ensures the solubility of the organohalide and the catalyst.

In the context of palladium-catalyzed cross-coupling reactions, the nature of the phosphine (B1218219) ligand on the palladium center is critical. Ligands such as XPhos have been found to be effective for a range of substrates in Suzuki and Sonogashira couplings involving aryl KATs. The use of a pre-catalyst like XPhos Pd G3 can facilitate high yields under relatively mild conditions. The choice of base, such as potassium carbonate, is also integral to the catalytic cycle.

Copper-catalyzed reactions of KATs are also significantly influenced by the ligand environment. Diamine ligands, for example, have been shown to accelerate copper-catalyzed N-arylation reactions by preventing the formation of less reactive, multiply ligated copper species. In some instances, ligand-free copper-catalyzed cross-couplings of aryltrifluoroborate salts with amines have been developed, utilizing molecular sieves to facilitate the reaction.

The following table summarizes the observed effects of different solvents and ligands on various transformations of potassium acyltrifluoroborates, providing a framework for understanding the likely behavior of this compound.

Influence of Solvents and Ligands on KAT Reactions
Reaction TypeSolvent SystemCatalyst/LigandObserved Effect
Suzuki Cross-Coupling1,2-Dimethoxyethane (DME) / WaterXPhos Pd G3Efficient coupling of aryl KATs with aryl boronic acids.
Sonogashira Coupling1,4-Dioxane / WaterXPhos Pd G3Successful coupling of aryl KATs with terminal alkynes.
Heck CouplingN,N-Dimethylformamide (DMF)XPhos Pd G3Quantitative yields for the coupling of aryl KATs with acrylates.
Buchwald-Hartwig AminationNot specifiedXPhos Pd G3High yields for the C(sp²)–N bond formation between aryl KATs and anilines.
Copper-Catalyzed N-ArylationNot specifiedDiamine ligandsAcceleration of the reaction by preventing the formation of less reactive copper species.

Advanced Spectroscopic and Structural Characterization Methodologies for Potassium Trifluoro Hex 5 Enoyl Borate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the atomic-level structure of a molecule. ox.ac.uk By analyzing the magnetic properties of atomic nuclei, it is possible to map out the carbon-hydrogen framework and probe the specific environments of heteroatoms like boron and fluorine. For potassium trifluoro(hex-5-enoyl)borate, a multi-nuclear approach employing ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is essential for unambiguous characterization. nih.govnih.govresearchgate.net

The ¹H NMR spectrum provides detailed information about the proton environments within the hex-5-enoyl chain. The chemical shift, multiplicity (splitting pattern), and integration of each signal correspond to the electronic environment, the number of neighboring protons, and the number of protons giving rise to the signal, respectively.

The hex-5-enoyl chain features distinct proton signals corresponding to the terminal vinyl group (H-5 and H-6) and the aliphatic methylene (B1212753) groups (H-2, H-3, H-4). The protons alpha to the carbonyl group (H-2) are expected to be deshielded and appear at a lower field compared to the other methylene protons due to the electron-withdrawing effect of the carbonyl group. The terminal vinyl protons will exhibit characteristic chemical shifts in the olefinic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆ Data are representative values based on analogous structures. Spectra are typically referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). nih.gov

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-22.5 - 2.7Triplet (t)7.0 - 7.5
H-31.6 - 1.8Quintet (quin)7.0 - 7.5
H-42.0 - 2.2Quartet (q)6.5 - 7.0
H-55.7 - 5.9Multiplet (m)-
H-6a4.9 - 5.1Multiplet (m)-
H-6b4.9 - 5.1Multiplet (m)-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. oregonstate.edulibretexts.org For this compound, six distinct signals are expected, corresponding to the carbonyl carbon, the two sp² hybridized carbons of the double bond, and the three sp³ hybridized methylene carbons. The carbon atom directly bonded to the boron (C-1, the carbonyl carbon) is often observed as a broad signal due to the quadrupolar relaxation of the attached boron nucleus. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆ Data are representative values based on analogous structures. Spectra are typically referenced to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm). nih.govlibretexts.org

PositionPredicted Chemical Shift (δ, ppm)
C-1 (C=O)170 - 185
C-235 - 45
C-320 - 30
C-430 - 35
C-5135 - 140
C-6115 - 120

¹⁹F NMR spectroscopy is highly sensitive and provides a direct probe of the trifluoroborate group. nih.gov Due to the high sensitivity and large chemical shift range of the ¹⁹F nucleus, this technique is particularly well-suited for analyzing organotrifluoroborates. nih.govacgpubs.org The fluorine atoms in the -BF₃⁻ group are chemically equivalent and are expected to give rise to a single resonance. This signal is typically a quartet due to coupling with the ¹¹B nucleus (spin I = 3/2). The chemical shifts for fluorine atoms attached to a boron atom in organotrifluoroborates generally appear in a characteristic range. nih.govresearchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound Chemical shifts are often referenced to an external standard like CF₃CO₂H. nih.gov

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-BF₃⁻-129 to -141Quartet (q)

¹¹B NMR spectroscopy provides direct information about the coordination and electronic environment of the boron atom. In this compound, the boron atom is tetra-coordinated, bonded to one carbon and three fluorine atoms. This environment typically results in a signal in a specific region of the ¹¹B NMR spectrum. The signal is expected to be a quartet due to the coupling between the ¹¹B nucleus and the three equivalent ¹⁹F nuclei (¹J(¹¹B-¹⁹F)). nih.govresearchgate.net Due to the quadrupolar nature of the ¹¹B nucleus, the signals can be broad, although resolution can often be improved with modified pulse sequences. nih.govnih.gov

Table 4: Predicted ¹¹B NMR Data for this compound Chemical shifts are calibrated using an external reference such as BF₃·Et₂O. nih.gov

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-B F₃⁻3.0 - 6.0Quartet (q)

While 1D NMR spectra provide essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. ox.ac.ukharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. ox.ac.uk For the hex-5-enoyl chain, cross-peaks would be expected between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6, confirming the connectivity of the aliphatic and vinylic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~2.6 ppm (H-2) would show a cross-peak with the carbon signal at ~40 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the protons at H-2 and H-3 showing cross-peaks to the carbonyl carbon (C-1), confirming the position of the acyl group.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These techniques are complementary and are excellent for identifying specific functional groups present in the structure. covalentmetrology.com

Key vibrational modes for this compound would include:

C=O Stretch: A strong, characteristic absorption in the FTIR spectrum is expected for the carbonyl group.

C=C Stretch: The stretching vibration of the terminal alkene will be visible in both FTIR and Raman spectra.

C-H Stretches: Signals corresponding to sp² C-H (alkene) and sp³ C-H (alkane) stretches will appear at their characteristic frequencies.

B-F Stretches: Strong absorptions corresponding to the stretching vibrations of the boron-fluorine bonds in the trifluoroborate anion are expected. researchgate.netresearchgate.net

Table 5: Predicted Vibrational Frequencies for this compound Data are representative values based on characteristic frequencies for functional groups. researchgate.netarxiv.org

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H (sp²)Stretching3010 - 3100Medium
C-H (sp³)Stretching2850 - 3000Medium-Strong
C=OStretching1680 - 1720Strong
C=CStretching1640 - 1680Medium
B-FStretching1000 - 1100Strong

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its various structural components.

Expected Characteristic FT-IR Peaks for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3000C-H stretchAlkene (=C-H)
~2950 - 2850C-H stretchAlkane (-CH₂)
~1680 - 1640C=O stretchAcyl-boron
~1640 - 1620C=C stretchAlkene
~1100 - 900B-F stretchTrifluoroborate (-BF₃)
~990 and ~910C-H bendAlkene (out-of-plane)

This table represents predicted values based on known correlations for similar functional groups and is not based on experimental data for the specific compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. It is particularly useful for analyzing non-polar bonds and symmetric vibrations.

Expected Characteristic FT-Raman Peaks for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
~3100 - 3000C-H stretchAlkene (=C-H)
~2950 - 2850C-H stretchAlkane (-CH₂)
~1680 - 1640C=O stretchAcyl-boron
~1640 - 1620C=C stretchAlkene
~750 - 650B-F symmetric stretchTrifluoroborate (-BF₃)

This table represents predicted values based on known correlations for similar functional groups and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The spectrum can provide information about the presence of chromophores and conjugated systems.

For this compound, the primary chromophore is the acyl-boron group and the carbon-carbon double bond. The UV-Vis spectrum would likely show absorption bands corresponding to n→π* and π→π* electronic transitions.

Expected Electronic Transitions for this compound

Wavelength (λmax) Range (nm)Electronic TransitionChromophore
~280 - 320n→πCarbonyl (C=O)
~190 - 220π→πCarbonyl (C=O)
< 200π→π*Alkene (C=C)

This table represents predicted values based on the electronic transitions of similar chromophores and is not based on experimental data for the specific compound.

Computational and Theoretical Investigations on Potassium Trifluoro Hex 5 Enoyl Borate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to describing the spatial arrangement of atoms and the nature of the chemical bonds within potassium trifluoro(hex-5-enoyl)borate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wavefunction and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. psu.edunih.gov For this compound, DFT is instrumental in performing geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Anion of this compound

ParameterBond/AngleCalculated Value
Bond LengthB-C1.62 Å
Bond LengthB-F1.41 Å
Bond LengthC=O1.23 Å
Bond LengthC=C1.34 Å
Bond AngleC-B-F109.5°
Bond AngleF-B-F109.4°
Bond AngleB-C-C115.2°
Note: These values are hypothetical and representative of typical acyltrifluoroborate structures calculated with a functional like B3LYP and a 6-31G(d) basis set. Actual values would depend on the specific level of theory and basis set used.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govyoutube.com Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for energies and molecular properties compared to DFT, especially for systems where electron correlation is significant. arxiv.org

For this compound, high-accuracy ab initio calculations could be employed to refine the energies of the stationary points (minima and transition states) found on the DFT-calculated energy landscape. While computationally more expensive, these methods serve as a benchmark for the DFT results, ensuring their reliability. This is particularly important for accurately determining reaction barriers and thermodynamic properties.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.netacs.org For this compound, the prediction of ¹¹B and ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is particularly relevant. rsc.orgrsc.org

Using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the isotropic magnetic shielding constants for the boron and fluorine nuclei. researchgate.netnih.gov These calculated values can then be correlated with experimental chemical shifts, often through a linear regression analysis based on a set of known compounds, to yield highly accurate predictions. rsc.orgrsc.org Discrepancies between predicted and experimental spectra can point to structural misassignments or the presence of multiple conformers in solution. Similar calculations can be performed to predict vibrational frequencies (IR spectroscopy), aiding in the assignment of key functional group stretches, such as the C=O and C=C vibrations.

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (ppm)

NucleusPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹¹B5.86.1
¹⁹F-155.2-154.6
Note: Predicted values are illustrative, based on typical accuracies of DFT/GIAO calculations (e.g., using the ωB97XD functional). rsc.orgrsc.org Experimental values are hypothetical for this specific compound.

Mechanistic Modeling of Reaction Pathways

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, a key reaction of interest is its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govorganic-chemistry.orgresearchgate.netacs.org

A chemical reaction proceeds from reactants to products via a high-energy transition state. Locating this transition state structure on the potential energy surface is a primary goal of mechanistic modeling. Computational algorithms can search for these first-order saddle points, which are energy maxima in the direction of the reaction coordinate but minima in all other degrees of freedom.

Once the structures of the reactants, transition state, and products are optimized, the energy barrier (activation energy) of the reaction can be calculated. This barrier is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. For a Suzuki-Miyaura coupling involving this compound, DFT calculations could be used to model the key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—and to calculate the energy barrier for each. researchgate.net The transmetalation step, where the hexenoyl group is transferred from boron to the palladium center, is often the rate-determining step for organotrifluoroborates.

Table 3: Illustrative Calculated Energy Barriers (kcal/mol) for a Hypothetical Suzuki-Miyaura Coupling

Reaction StepReactant ComplexTransition StateProduct ComplexEnergy Barrier (ΔE‡)
Transmetalation[Pd-Complex] + [BF₃(hexenoyl)]⁻[TS_Transmetalation][Pd-(hexenoyl)] + [BF₃]15-25
Note: Values are hypothetical and represent a plausible range for the transmetalation step in Suzuki-Miyaura reactions involving organotrifluoroborates.

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state correctly connects the desired reactants and products. Starting from the transition state structure, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. A successful IRC calculation will lead to the reactant complex on one side and the product complex on the other, thus verifying the reaction pathway.

Analysis of the reaction coordinate at the transition state reveals the key atomic motions involved in the bond-breaking and bond-forming processes. For the transmetalation step, this would involve the breaking of the B-C bond and the formation of the Pd-C bond. This detailed, step-by-step visualization of the reaction provides fundamental insights that are often inaccessible through experimental means alone.

Solvation Model Effects on Reactivity and Stability

The reactivity and stability of this compound, like other organotrifluoroborates, are significantly influenced by the solvent environment. acs.orgchem-station.com Computational studies employing solvation models are crucial for understanding and predicting these effects, particularly concerning the compound's hydrolytic stability and its participation in chemical reactions. ed.ac.ukacs.org

The key transformation for organotrifluoroborates is their hydrolysis to the corresponding boronic acid, a process that is often a prerequisite for their participation in reactions like the Suzuki-Miyaura cross-coupling. acs.orgchem-station.comwikipedia.org The rate of this hydrolysis is highly dependent on the solvent system. ed.ac.ukacs.org Computational models, such as implicit and explicit solvation models, are employed to simulate the solvent environment and its impact on the reaction energetics.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. These models are computationally efficient and can provide valuable insights into the stabilization of charged species and transition states in different solvents. For instance, in the hydrolysis of an organotrifluoroborate, PCM can be used to calculate the free energy of activation in various solvents, thereby predicting the relative reaction rates.

Explicit solvation models, while computationally more intensive, provide a more detailed picture by including individual solvent molecules in the calculation. This approach is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a critical role. In the case of this compound, explicit water molecules can be included to model the hydrogen bonding network around the trifluoroborate group, which is crucial for the mechanism of hydrolysis. ed.ac.uk

Research on related organotrifluoroborates has shown that electron-donating or electron-withdrawing groups on the organic substituent can significantly alter the rate of hydrolysis. acs.org The hex-5-enoyl group in this compound, with its terminal double bond, presents an interesting case for computational investigation. The electronic nature of this group can influence the stability of the trifluoroborate anion and the transition state for its hydrolysis.

The stability of this compound in different solvents is also a key area of investigation. While generally stable, protodeboronation, the cleavage of the carbon-boron bond, can occur under certain conditions and is influenced by the solvent. nih.gov Solvation models can be used to assess the thermodynamic and kinetic stability of the compound in various solvents, helping to identify optimal conditions for its storage and use.

A hypothetical data table illustrating the type of information that could be generated from computational studies on the effect of solvation on the hydrolysis of this compound is presented below. The values are illustrative and based on general trends observed for organotrifluoroborates.

SolventDielectric ConstantPredicted Relative Hydrolysis RatePredicted Stability (Relative Protodeboronation Rate)
Dichloromethane8.93Very SlowHigh
Tetrahydrofuran (THF)7.52SlowHigh
Acetonitrile37.5ModerateModerate
Water80.1FastLow
THF/Water (1:1)~44Moderate-FastModerate-Low

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful computational tool to investigate the dynamic behavior of this compound at the atomic level. nih.gov These simulations can provide detailed insights into the conformational landscape of the molecule and its interactions with the surrounding solvent molecules, which are crucial for understanding its physical properties and reactivity. nih.gov

The hex-5-enoyl chain of the molecule possesses significant conformational flexibility due to the presence of several single bonds. libretexts.orglumenlearning.com Rotation around these bonds can lead to a multitude of different three-dimensional arrangements, or conformers, each with a specific energy. libretexts.org MD simulations can be used to explore this conformational space by simulating the motion of the atoms over time. nih.gov By analyzing the trajectory of the simulation, it is possible to identify the most stable conformers and the energy barriers between them. lumenlearning.com

Conformational analysis through MD simulations would involve tracking key dihedral angles along the hexenyl chain. The distribution of these dihedral angles over the course of the simulation reveals the preferred orientations of the different parts of the molecule relative to each other. This information is critical for understanding how the shape of the molecule might influence its ability to interact with other molecules, such as reactants or catalytic species.

Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions between this compound and solvent molecules. In an aqueous environment, for example, the simulation would show how water molecules arrange themselves around the polar trifluoroborate group and the nonpolar hydrocarbon chain. The potassium cation's coordination sphere with water molecules or the trifluoroborate anion would also be a key aspect of the simulation.

The analysis of intermolecular interactions can reveal important information about the solvation of the compound, which, as discussed in the previous section, has a profound impact on its reactivity and stability. For instance, the formation of a well-ordered solvation shell around the trifluoroborate group can stabilize the anion and influence the kinetics of its hydrolysis.

A conceptual data table summarizing the types of results that could be obtained from an MD simulation of this compound in a water/THF mixture is provided below. The values are for illustrative purposes to demonstrate the output of such a simulation.

ParameterDescriptionIllustrative Result
Conformational Analysis
Dihedral Angle C3-C4-C5-C6Distribution of the terminal vinyl group orientationBimodal distribution with peaks at -170° and +170°
End-to-End DistanceDistance between the carbonyl carbon and the terminal carbon of the hexenyl chainAverage distance of 5.8 Å with a standard deviation of 1.2 Å
Most Stable ConformerLowest energy conformation identified from the simulationExtended chain conformation with minimal steric hindrance
Intermolecular Interactions
Radial Distribution Function (B-O_water)Probability of finding a water oxygen atom at a certain distance from the boron atomFirst peak at 3.2 Å, indicating a well-defined first solvation shell
Coordination Number of K+Average number of oxygen atoms (from water or THF) in the first solvation shell of the potassium ion5.5
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to solvent moleculesAcyltrifluoroborate headgroup: ~150 Ų; Hexenyl tail: ~250 Ų

These computational investigations, while theoretical in nature, provide an invaluable microscopic understanding of the behavior of this compound, guiding its practical application in chemical synthesis.

Emerging Research Frontiers and Future Perspectives on Potassium Trifluoro Hex 5 Enoyl Borate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The utility of Potassium trifluoro(hex-5-enoyl)borate and other KATs is significantly enhanced by the development of advanced catalytic systems. Research has focused on palladium-catalyzed cross-coupling reactions to diversify the structures of KATs. chemrxiv.orgacs.org For instance, palladium catalysts, especially those with sophisticated ligands like XPhos, have proven effective. chemrxiv.org These systems allow for chemoselective cross-coupling reactions under mild conditions, which is crucial for maintaining the integrity of the acyltrifluoroborate functionality. chemrxiv.orgacs.org

Recent studies have demonstrated that the choice of catalyst and reaction conditions can lead to high yields and excellent functional group tolerance. chemrxiv.orgnih.gov For example, the use of a XPhos Pd G3 precatalyst has been successful in catalyzing C(sp2)-N bond formation in Buchwald-Hartwig aminations involving KAT building blocks. chemrxiv.org Copper catalysis has also emerged as a valuable tool, particularly for the synthesis of KATs from organocuprates or through carbonylative borylation of alkyl halides. organic-chemistry.orgresearchgate.net These catalytic advancements are pivotal for unlocking the full synthetic potential of this compound, enabling its use in increasingly complex and selective transformations.

Table 1: Catalytic Systems for Potassium Acyltrifluoroborate (KAT) Synthesis and Diversification

Catalyst System Reaction Type Key Features Reference
Pd(II) with Cu(II) additive Cross-coupling of boronic acids High yields, good functional group tolerance. nih.gov
XPhos Pd G3 Buchwald-Hartwig amination Effective for C(sp2)-N bond formation. chemrxiv.org
Copper(I) salts (CuCN, CuI) Synthesis from organocuprates Tolerates diverse functional groups. organic-chemistry.org

Integration into Complex Molecule Synthesis and Natural Product Analogues Bearing Unsaturated Acyl Moieties

The unique structure of this compound makes it an attractive building block for the synthesis of complex molecules and analogues of natural products. The acyltrifluoroborate moiety can participate in chemoselective amide-forming ligations, a reaction that is highly valued for its mild conditions and compatibility with aqueous environments. acs.org This is particularly useful for the late-stage functionalization of complex molecules.

The hex-5-enoyl group, on the other hand, can undergo a variety of transformations common to alkenes, such as metathesis, hydrogenation, or addition reactions. This dual reactivity allows for a modular approach to the synthesis of intricate molecular architectures. For example, the acyltrifluoroborate could be used to attach the molecule to a peptide or other biomolecule, while the terminal alkene could be used to introduce further complexity or to cyclize the molecule. acs.org This capability is highly relevant in the field of medicinal chemistry for the creation of novel therapeutic agents and in the synthesis of natural product analogues that possess unsaturated acyl functionalities. nih.govnih.gov

Applications in Asymmetric Catalysis for Enantioselective Transformations

A significant area of ongoing research is the application of this compound in asymmetric catalysis to produce enantiomerically pure compounds. The development of chiral catalysts that can control the stereochemical outcome of reactions involving either the acyltrifluoroborate or the alkene functionality is a key objective. researchgate.net

For instance, chiral N,N'-dioxide/Indium(III) complexes have been successfully used for the asymmetric allylation of ketones with potassium allyltrifluoroborates. researchgate.net This suggests that similar catalytic systems could be developed for enantioselective additions to the acyl group of this compound. Furthermore, the terminal alkene offers a handle for well-established methods of asymmetric catalysis, such as asymmetric hydrogenation or dihydroxylation, to create chiral centers within the hex-5-enoyl chain. The ability to perform such transformations would provide access to a wide range of chiral building blocks that are valuable in pharmaceutical synthesis. acs.orgnih.gov

Innovations in Fluorinated Boron Reagent Design and Synthesis

This compound is itself a product of innovations in the design and synthesis of fluorinated boron reagents. acs.orgnih.gov The development of methods for the efficient synthesis of KATs has been a major focus of research. nih.govorganic-chemistry.orgresearchgate.net One notable advancement is the one-step synthesis of aliphatic KATs from organocuprates, which offers a streamlined route to these compounds. organic-chemistry.org Another key innovation is the palladium-catalyzed cross-coupling of boronic acids with a thioimidate KAT transfer reagent, which provides access to a wide variety of KATs with good functional group tolerance. nih.gov

Furthermore, the development of bifunctional reagents for chemoselective cross-coupling reactions has expanded the scope of accessible KAT structures. nih.gov For example, a bifunctional iminium reagent bearing both a tin nucleophile and a trifluoroborate has been used in Stille cross-coupling reactions to generate previously inaccessible aromatic and α,β-unsaturated acyltrifluoroborates. nih.gov These synthetic advancements not only facilitate the production of this compound but also pave the way for the design of new fluorinated boron reagents with tailored properties.

Table 2: Selected Innovations in the Synthesis of Potassium Acyltrifluoroborates (KATs)

Synthetic Method Starting Materials Key Advantages Reference
One-step synthesis from organocuprates Organolithium or Grignard reagents Scalable, good functional group tolerance. organic-chemistry.org
Pd-catalyzed cross-coupling Boronic acids and thioimidate KAT transfer reagent High yields, applicable to various boronic acid derivatives. nih.gov
Chemoselective cross-coupling with a bifunctional reagent Aryl/vinyl halides and a bifunctional iminium reagent Access to previously inaccessible KATs. nih.gov

Sustainable and Green Chemistry Approaches in the Utilization of Acyltrifluoroborates

This compound and other acyltrifluoroborates are well-suited for sustainable and green chemistry applications. A key feature of these reagents is their ability to participate in reactions in aqueous media, reducing the need for volatile organic solvents. acs.org The KAT ligation with hydroxylamines, for instance, proceeds efficiently in water. chemrxiv.org

Moreover, the stability of KATs in air and moisture simplifies handling and reduces the need for inert atmosphere techniques. chemrxiv.org Research is also exploring the use of flow chemistry for reactions involving these compounds, which can lead to improved efficiency, safety, and scalability, all of which are principles of green chemistry. The development of catalytic systems that operate under mild conditions with low catalyst loadings further contributes to the sustainability of processes utilizing this compound. chemrxiv.orgnih.gov

Potential for Material Science Applications and Functional Polymer Synthesis

The bifunctional nature of this compound presents significant opportunities in material science and the synthesis of functional polymers. The terminal alkene group is a polymerizable moiety, allowing for the incorporation of the acyltrifluoroborate functionality into polymer chains via methods like atom-transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govscispace.com

Once incorporated into a polymer, the acyltrifluoroborate groups can serve as reactive sites for post-polymerization modification. nih.govscispace.com This allows for the covalent attachment of biomolecules, drugs, or other functional units to the polymer backbone through the highly efficient KAT ligation. nih.govscispace.comkisti.re.kr This approach has been used to create a variety of advanced materials, including linear and star-shaped block copolymers, as well as polymer-drug conjugates with controlled release properties. nih.govscispace.com The ability to functionalize materials in this manner opens up applications in areas such as drug delivery, tissue engineering, and surface modification. nih.govnih.gov

Prospects for High-Throughput Screening and Automated Synthesis Development

The robust and often mild reaction conditions associated with this compound and other KATs make them ideal candidates for high-throughput screening (HTS) and automated synthesis platforms. nih.govmit.edumit.edu HTS allows for the rapid testing of a large number of reaction conditions or the synthesis of large compound libraries, which is invaluable in drug discovery and materials science. nih.govyoutube.comyoutube.com

The chemoselective nature of the KAT ligation is particularly advantageous for HTS, as it minimizes the formation of byproducts and simplifies analysis. acs.org Automated synthesis platforms can be programmed to perform the sequential reactions offered by the bifunctional nature of this compound, enabling the rapid generation of diverse and complex molecules. youtube.com The combination of KAT chemistry with HTS and automation has the potential to significantly accelerate the discovery of new functional molecules and materials. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for Potassium trifluoro(hex-5-enoyl)borate?

The synthesis typically involves transmetallation of organolithium intermediates with trialkyl borates under anhydrous conditions. For example, a general procedure (GP2) includes reacting a lithium reagent (generated via deprotonation using n-BuLi and a sterically hindered base like 2,2,6,6-tetramethylpiperidine) with triisopropyl borate, followed by treatment with aqueous KHF₂ to yield the trifluoroborate salt . Similar protocols for related trifluoroborates highlight the use of B(Oi-Pr)₃ and KHF₂ in acetone for purification .

Q. How is the purity of this compound validated experimentally?

Purity is assessed via multinuclear NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry. For example, ¹⁹F NMR of analogous compounds shows characteristic doublets at δ -135 ppm (coupling with boron, J = 70.9 Hz), while ¹H NMR confirms the absence of residual solvents or unreacted precursors .

Q. What are the key advantages of using trifluoroborates over boronic acids in cross-coupling reactions?

Trifluoroborates exhibit enhanced stability toward moisture and oxidation compared to boronic acids, reducing side reactions. Their reactivity in Suzuki-Miyaura couplings is also tunable via ligand design, enabling efficient transmetallation with palladium catalysts .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling of this compound with sterically hindered aryl chlorides?

Optimization involves screening ligands (e.g., XPhos or SPhos), bases (Cs₂CO₃ or K₃PO₄), and solvent systems (toluene/water or dioxane/water). For heteroaryl chlorides, elevated temperatures (80–100°C) and prolonged reaction times (12–24 hr) improve yields, as demonstrated in analogous systems .

Q. What strategies resolve discrepancies in NMR data for intermediates during trifluoroborate synthesis?

Contradictions in peak assignments (e.g., unexpected splitting or integration ratios) are addressed by repeating reactions under rigorously anhydrous conditions, using deuterated solvents for in situ monitoring, and comparing with literature data for structurally related compounds .

Q. How does the alkenyl moiety in this compound influence its reactivity in olefin functionalization?

The hex-5-enoyl group enables regioselective Heck couplings or hydrofunctionalization reactions. Computational studies (DFT) suggest that the electron-withdrawing trifluoroborate group polarizes the double bond, favoring nucleophilic attack at the β-position .

Q. What are the challenges in scaling up trifluoroborate synthesis, and how are they mitigated?

Scale-up issues include exothermicity during lithiation and borate quenching. Solutions involve slow reagent addition, temperature-controlled reactors, and continuous flow systems to enhance mixing and heat dissipation .

Methodological Considerations

Q. How to handle this compound safely in laboratory settings?

Use inert-atmosphere techniques (glovebox/Schlenk line) to prevent hydrolysis. Personal protective equipment (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation, as noted in safety data for structurally similar borates .

Q. What analytical techniques are critical for characterizing reaction byproducts?

LC-MS or GC-MS identifies low-abundance impurities, while X-ray crystallography confirms the solid-state structure of isolated intermediates. For fluorine-containing byproducts, ¹⁹F NMR is indispensable .

Data Contradiction Analysis

Q. How to interpret conflicting yields reported for cross-coupling reactions involving trifluoroborates?

Discrepancies often arise from variations in catalyst loading, solvent purity, or substrate electronic effects. Systematic reproducibility studies—using controlled reagent batches and standardized protocols—are recommended to isolate critical variables .

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